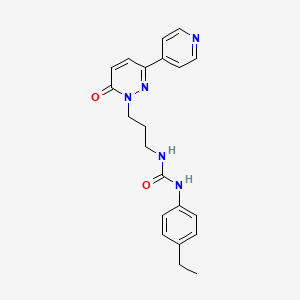
2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea linkage between a 3,5-dimethoxyphenyl group and a phenylacetamide moiety, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide typically involves the reaction of 3,5-dimethoxyaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with bromoacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea linkage allows it to form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)ethanol
- 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)propanoic acid
- 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)butanamide
Uniqueness
2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy groups and urea linkage provide a versatile platform for further chemical modifications and applications.
Propiedades
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-8-13(9-15(10-14)24-2)20-17(22)19-12-5-3-11(4-6-12)7-16(18)21/h3-6,8-10H,7H2,1-2H3,(H2,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUFUJPIQKGFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2903616.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2903617.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2903619.png)


![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2903625.png)
![N-(4-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2903626.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2903627.png)


![2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2903630.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2903634.png)
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2903639.png)
